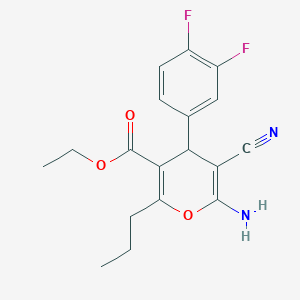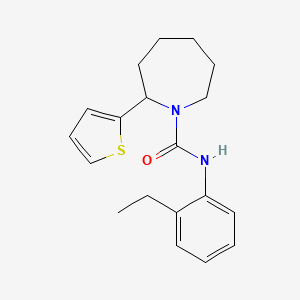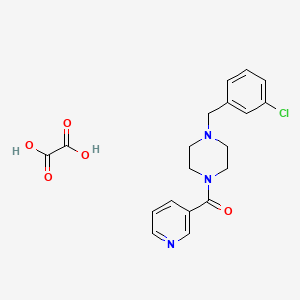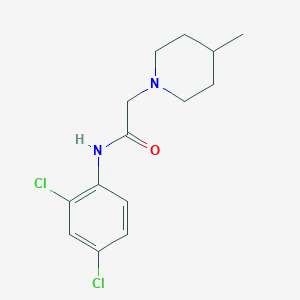
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-bis(4-phenoxyphenyl)-2,5-diphenyl-2,4-cyclopentadien-1-one, commonly known as DPP, is a synthetic organic compound that has gained significant attention in recent years due to its potential applications in scientific research. DPP belongs to the family of diarylethenes, which are characterized by their ability to undergo reversible photochromic reactions. DPP is particularly interesting due to its unique photochromic properties, which make it a promising candidate for a wide range of applications in materials science, optoelectronics, and biological imaging.
作用机制
The mechanism of action of DPP is based on its ability to undergo reversible photochromic reactions. In its ground state, DPP exists in a closed form that is non-conjugated. Upon exposure to UV light, DPP undergoes a photochemical reaction that results in the formation of an open, conjugated form. This open form is highly colored and absorbs light at a different wavelength than the closed form. The open form can be converted back to the closed form by exposure to visible light or by thermal relaxation.
Biochemical and Physiological Effects:
While DPP has not been extensively studied for its biochemical and physiological effects, some studies have suggested that it may have potential applications in biological imaging and sensing. DPP has been shown to be non-toxic to cells and has been used to image living cells in real-time. Its reversible photochromic properties make it an ideal candidate for use in biological imaging and sensing applications.
实验室实验的优点和局限性
One of the main advantages of DPP is its reversible photochromic properties, which make it an ideal candidate for use in molecular switches and biological imaging applications. DPP is also relatively easy to synthesize and purify, making it readily available for use in laboratory experiments. However, one of the limitations of DPP is its sensitivity to oxygen and moisture, which can degrade the compound and affect its photochromic properties.
未来方向
There are many potential future directions for research on DPP. One area of interest is the development of new molecular switches based on DPP that can be switched using different stimuli, such as temperature, pressure, or chemical signals. Another area of interest is the development of new applications for DPP in biological imaging and sensing. Finally, there is potential for the development of new materials based on DPP that can be used in optoelectronics and other applications.
合成方法
The synthesis of DPP involves a multi-step process that requires careful control of reaction conditions and purification steps. The most commonly used method for synthesizing DPP involves the reaction of 4-bromoanisole with 4-phenylphenol in the presence of a palladium catalyst to form a diarylethene intermediate. This intermediate is then reacted with cyclopentadienone in the presence of a base to form DPP. The resulting product is purified using column chromatography to obtain a high-purity sample.
科学研究应用
DPP has been extensively studied for its potential applications in scientific research. One of the most promising applications of DPP is in the field of molecular switches, which are molecules that can be switched between two or more states in response to an external stimulus. DPP is particularly interesting due to its reversible photochromic properties, which make it an ideal candidate for use in molecular switches.
属性
IUPAC Name |
3,4-bis(4-phenoxyphenyl)-2,5-diphenylcyclopenta-2,4-dien-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H28O3/c42-41-39(29-13-5-1-6-14-29)37(31-21-25-35(26-22-31)43-33-17-9-3-10-18-33)38(40(41)30-15-7-2-8-16-30)32-23-27-36(28-24-32)44-34-19-11-4-12-20-34/h1-28H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSLFYMDENBKTHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C(=C(C2=O)C3=CC=CC=C3)C4=CC=C(C=C4)OC5=CC=CC=C5)C6=CC=C(C=C6)OC7=CC=CC=C7 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H28O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
568.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-[2-(2,4-dichlorophenoxy)ethoxy]ethyl}-2-methyl-2-propanamine](/img/structure/B4976265.png)
![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[(1-methyl-1H-imidazol-2-yl)methyl]benzamide](/img/structure/B4976273.png)
![1-benzyl-4-{[1-(2-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}piperazine](/img/structure/B4976281.png)


![(3-amino-6-heptylthieno[2,3-b]pyridin-2-yl)(4-bromophenyl)methanone](/img/structure/B4976300.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4976309.png)
![N-(2-furylmethyl)-5-[2-(trifluoromethyl)phenyl]-2-furamide](/img/structure/B4976314.png)
![(3'R*,4'R*)-1'-[3-(2-furyl)benzyl]-1,4'-bipiperidine-3',4-diol](/img/structure/B4976316.png)
![4-[5-(1,3-benzodioxol-5-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B4976326.png)

![N-[4-chloro-1-(2-chloro-6-fluorobenzyl)-1H-pyrazol-3-yl]-N'-(2,4-dimethoxyphenyl)urea](/img/structure/B4976349.png)

